

# Friluglanstat: A Technical Overview of a Novel mPGES-1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Friluglanstat is an investigational small molecule inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1).[1][2] By selectively targeting mPGES-1, friluglanstat represents a promising therapeutic strategy for modulating the production of prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever.[1][2] This document provides a comprehensive technical overview of the chemical structure, properties, mechanism of action, and available experimental data for friluglanstat.

# **Chemical Structure and Properties**

**Friluglanstat** is a complex synthetic organic molecule. Its chemical identity and key properties are summarized below.

#### **Chemical Identifiers**



| Identifier | Value                                                                                                                                                                                                    |
|------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name | N-(3-chloro-2-methylphenyl)-2-<br>(methoxymethyl)-6-[[2-<br>(trifluoromethyl)benzoyl]amino]-1H-<br>benzimidazole-4-carboxamide[3]                                                                        |
| SMILES     | CC1=C(C=CC=C1Cl)NC(=O)C2=C3C(=CC(=C2<br>)NC(=O)C4=CC=CC=C4C(F)<br>(F)F)NC(=N3)COC[3]                                                                                                                     |
| InChI      | InChl=1S/C25H20ClF3N4O3/c1-13-18(26)8-5-<br>9-19(13)32-24(35)16-10-14(11-20-22(16)33-<br>21(31-20)12-36-2)30-23(34)15-6-3-4-7-<br>17(15)25(27,28)29/h3-11H,12H2,1-2H3,<br>(H,30,34)(H,31,33)(H,32,35)[4] |
| InChlKey   | ZPONWJXTHMDOSV-UHFFFAOYSA-N[4]                                                                                                                                                                           |
| CAS Number | 1422203-86-8[3]                                                                                                                                                                                          |
| Synonyms   | NS-580 FREE BASE, CHEMBL3934885[3]                                                                                                                                                                       |

# **Physicochemical Properties**

Experimental data on the physicochemical properties of **friluglanstat** are limited in the public domain. The following table summarizes computed and available experimental data.

| Property                | Value          | Source                |
|-------------------------|----------------|-----------------------|
| Molecular Formula       | C25H20CIF3N4O3 | PubChem[3][4]         |
| Molecular Weight        | 516.9 g/mol    | PubChem[3][4]         |
| XLogP3                  | 4.7            | PubChem (Computed)[3] |
| Hydrogen Bond Donors    | 3              | PubChem (Computed)    |
| Hydrogen Bond Acceptors | 6              | PubChem (Computed)    |
| Rotatable Bond Count    | 6              | PubChem (Computed)    |



#### **Pharmacokinetic Properties**

Detailed experimental pharmacokinetic data for **friluglanstat**, including absorption, distribution, metabolism, and excretion (ADME) parameters, are not currently available in the public literature.

# **Mechanism of Action and Signaling Pathway**

**Friluglanstat**'s therapeutic potential stems from its specific inhibition of mPGES-1, a key enzyme in the inflammatory cascade.

#### **Prostaglandin E2 Synthesis Pathway**

Prostaglandin E2 (PGE2) is a lipid mediator synthesized from arachidonic acid through a multistep enzymatic pathway. This pathway is a critical component of the inflammatory response.





Click to download full resolution via product page

Friluglanstat's inhibition of the PGE2 synthesis pathway.

# **Pharmacodynamics**

**Friluglanstat** is a potent inhibitor of human mPGES-1. The following table summarizes its in vitro inhibitory activity from published data.



| Assay Description                                                                          | IC50 (nM) |
|--------------------------------------------------------------------------------------------|-----------|
| Inhibition of mPGES-1 in microsomes from CHO-K1 cells transiently expressing human mPGES-1 | 6.6       |
| Inhibition of PGE2 production in A549 epithelial cells                                     | 12.9      |

# **Experimental Protocols**

Detailed in vivo experimental protocols for **friluglanstat** are not widely available. However, the following in vitro assay has been described for determining its inhibitory activity against mPGES-1.

## In Vitro mPGES-1 Inhibition Assay

This protocol describes a method for measuring the 50% inhibitory concentration (IC50) of **friluglanstat** against human mPGES-1.





Click to download full resolution via product page

Workflow for in vitro mPGES-1 inhibition assay.



### **Summary and Future Directions**

Friluglanstat is a potent and selective inhibitor of mPGES-1 with a well-defined mechanism of action. Its ability to block the production of pro-inflammatory PGE2 makes it a compelling candidate for further investigation in a range of inflammatory and pain-related disorders. While in vitro data demonstrates its potency, a more complete understanding of its therapeutic potential will require comprehensive preclinical studies to determine its pharmacokinetic profile and in vivo efficacy. The lack of publicly available data on these aspects highlights the need for further research to fully characterize this promising compound. As more data becomes available, the scientific community will be better positioned to evaluate the clinical utility of friluglanstat as a novel anti-inflammatory agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Benzimidazole-2-one: A Novel Anchoring Principle For Antagonizing p53-Mdm2 PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(3-chloro-2-methylphenyl)-2-[[3-(dimethylamino)-2,2-dimethylpropyl]amino]-6-[[2-(trifluoromethyl)benzoyl]amino]-1H-benzimidazole-4-carboxamide | C30H32CIF3N6O2 | CID 90229325 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Friluglanstat | C25H20ClF3N4O3 | CID 71267445 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Friluglanstat: A Technical Overview of a Novel mPGES-1 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15610993#friluglanstat-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com